molecular formula C23H16ClFO5 B2433085 7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one CAS No. 579440-59-8

7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2433085
CAS No.: 579440-59-8
M. Wt: 426.82
InChI Key: FEFRBVKAKLVLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of 2-chloro-6-fluorophenol with 3-(2-methoxyphenoxy)chromen-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can have different biological activities .

Scientific Research Applications

7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFO5/c1-27-19-7-2-3-8-20(19)30-22-13-29-21-11-14(9-10-15(21)23(22)26)28-12-16-17(24)5-4-6-18(16)25/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFRBVKAKLVLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.